molecular formula C12H10LiNO2 B6249192 lithium 2-(2-methylquinolin-4-yl)acetate CAS No. 2411266-22-1

lithium 2-(2-methylquinolin-4-yl)acetate

Cat. No. B6249192
CAS RN: 2411266-22-1
M. Wt: 207.2
InChI Key:
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Description

Lithium 2-(2-methylquinolin-4-yl)acetate, also known as LiMCA, is a lithium salt of 2-methylquinolin-4-yl acetate and is used in a wide variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 222.22 g/mol and a melting point of 159-161°C. LiMCA is soluble in water, alcohols, and organic solvents, and is relatively stable under ambient conditions. It is commonly used in organic synthesis and has a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science.

Scientific Research Applications

Lithium 2-(2-methylquinolin-4-yl)acetate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and is commonly used in the synthesis of pharmaceuticals, biochemicals, and materials. It is also used in the synthesis of lithium-based compounds, including lithium-ion batteries and supercapacitors. Additionally, lithium 2-(2-methylquinolin-4-yl)acetate is used in the preparation of catalysts for the polymerization of olefins, and in the synthesis of organic compounds for use in biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of lithium 2-(2-methylquinolin-4-yl)acetate is not yet fully understood. However, it is believed that lithium 2-(2-methylquinolin-4-yl)acetate acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, thus allowing for the synthesis of a wide range of organic compounds. Additionally, lithium 2-(2-methylquinolin-4-yl)acetate is believed to act as a catalyst in certain reactions, which can speed up the reaction rate and increase the yield of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium 2-(2-methylquinolin-4-yl)acetate are not yet fully understood. However, it is believed that lithium 2-(2-methylquinolin-4-yl)acetate may have a positive effect on the central nervous system, as it has been shown to increase the production of neurotransmitters such as serotonin and dopamine. Additionally, lithium 2-(2-methylquinolin-4-yl)acetate has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using lithium 2-(2-methylquinolin-4-yl)acetate in laboratory experiments include its low cost, its stability under ambient conditions, and its solubility in a variety of solvents. Additionally, lithium 2-(2-methylquinolin-4-yl)acetate is relatively easy to synthesize and can be used in a wide range of organic synthesis reactions. The main limitation of using lithium 2-(2-methylquinolin-4-yl)acetate in laboratory experiments is its lack of solubility in some solvents, such as ether.

Future Directions

The future directions of lithium 2-(2-methylquinolin-4-yl)acetate research include further exploration of its biochemical and physiological effects, as well as its potential applications in the fields of pharmaceuticals, biochemistry, and materials science. Additionally, further research into the synthesis of lithium 2-(2-methylquinolin-4-yl)acetate-based compounds, such as lithium-ion batteries and supercapacitors, could lead to the development of more efficient and cost-effective energy storage solutions. Additionally, further research into the mechanism of action of lithium 2-(2-methylquinolin-4-yl)acetate could lead to the development of new and improved organic synthesis reactions.

Synthesis Methods

Lithium 2-(2-methylquinolin-4-yl)acetate can be synthesized by reacting 2-methylquinolin-4-yl acetate with lithium hydroxide in an aqueous solution. The reaction is carried out at room temperature and produces a white, crystalline solid. The reaction is typically carried out in a two-step process, with the first step involving the addition of lithium hydroxide to the 2-methylquinolin-4-yl acetate solution. The second step involves the addition of an acid to the reaction mixture in order to neutralize the excess lithium hydroxide. The reaction is typically complete in less than an hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium 2-(2-methylquinolin-4-yl)acetate involves the reaction of 2-methylquinoline with lithium hydroxide followed by the addition of acetic acid.", "Starting Materials": [ "2-methylquinoline", "lithium hydroxide", "acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-methylquinoline in a solvent such as tetrahydrofuran (THF).", "Step 2: Add lithium hydroxide to the solution and stir for several hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture and stir for several more hours.", "Step 4: Filter the resulting precipitate and wash with a suitable solvent such as diethyl ether.", "Step 5: Dry the product under vacuum to obtain lithium 2-(2-methylquinolin-4-yl)acetate as a white solid." ] }

CAS RN

2411266-22-1

Product Name

lithium 2-(2-methylquinolin-4-yl)acetate

Molecular Formula

C12H10LiNO2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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